1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one

Lipophilicity Partition coefficient Drug design

Researchers need thioether ketones with precise lipophilicity for membrane-permeable probes and catalytic reactions. The 0.73 LogP gap vs. methylthio analogs makes substitution non-equivalent. This 97-98% pure α-propylthio ethanone offers: - LogP 3.9 for non-polar system extraction - Zero H-bond donors, compatible with strong bases (no protection needed) - Direct use in parallel synthesis & cross-couplings

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13630282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCCCSCC(=O)C1=C(C=CC(=C1)C)C
InChIInChI=1S/C13H18OS/c1-4-7-15-9-13(14)12-8-10(2)5-6-11(12)3/h5-6,8H,4,7,9H2,1-3H3
InChIKeyZIOBNRHOCAEAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one: Physicochemical Properties and Research-Grade Specifications


1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one (CAS 1157206-30-8) is a synthetic aryl thioether ketone with the molecular formula C₁₃H₁₈OS and a molecular weight of 222.35 g/mol [1]. It features a 2,5-dimethylphenyl ring linked to a propylthio-substituted ethanone backbone (SMILES: CCCSCC(=O)C1=C(C=CC(=C1)C)C) . This compound is primarily supplied as a research intermediate with a typical purity of 97–98% . Its computed LogP of 3.9 indicates moderate lipophilicity, positioning it as a lipophilic building block for synthesis programs [1].

Synthetic intermediate with α-propylthio ethanone motif for Pummerer chemistry
Lipophilic building block for membrane-permeable probe design
High-purity research intermediate from multiple suppliers

Why 1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one Cannot Be Replaced by Methylthio or Hydroxyethylthio Analogs


Within the 2,5-dimethylphenyl thioether ketone series, the length and functionality of the S-alkyl chain directly govern lipophilicity, steric bulk, and hydrogen-bonding capacity. The methylthio analog (CAS 122657-56-1) exhibits a LogP of 3.17 versus the target compound's LogP of 3.9, a difference of 0.73 log units that substantially alters partitioning behavior in both chromatographic and biological systems [1]. The hydroxyethylthio analog (CAS 1157306-28-9) introduces a hydrogen-bond donor, fundamentally changing solubility and reactivity profiles. These quantifiable property gaps mean that substitution without re-optimization of downstream reaction conditions or biological assay parameters will yield non-equivalent results.

Methylthio analog (CAS 122657-56-1): lower LogP may shift partitioning behavior in chromatography and biological assays
Hydroxyethylthio analog (CAS 1157306-28-9): introduces a hydrogen-bond donor, altering solubility and reactivity profiles
Ring-substituted propylthioacetophenone (CAS 70201-56-8): regioisomeric difference changes reactivity; lacks α-thioether anchimeric assistance

Quantitative Differentiation Evidence for 1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one Versus Closest Analogs


Lipophilicity Advantage: LogP 3.9 for Propylthio Versus LogP 3.17 for Methylthio Analog

The target compound displays a computed LogP (XLogP3-AA) of 3.9, compared to a LogP of 3.17 for the methylthio analog 1-(2,5-dimethylphenyl)-2-(methylthio)ethan-1-one [1]. This +0.73 log unit difference corresponds to an approximately 5.4-fold higher theoretical partition coefficient into non-polar phases, which can influence membrane permeability, retention time in reversed-phase chromatography, and extraction efficiency.

Lipophilicity (LogP)
Reported
LogP = 3.9 vs 3.17 ΔLogP = +0.73 (≈5.4× higher partition)
Supports selection for non-polar phase partitioning or membrane permeation studies
Computed XLogP3-AA; consistent methodology
Lipophilicity Partition coefficient Drug design

Purity Specification: 97–98% for Propylthio Versus 95% for Methylthio Analog from Common Suppliers

The target compound is routinely supplied at a minimum purity of 97% (AKSci) to 98% (Fluorochem/CymitQuimica), while the methylthio analog is offered at 95% purity from comparable vendors . This 2–3 percentage point purity differential reduces the impurity burden by 40–60% on a relative basis, which is meaningful for applications requiring high-purity intermediates.

Purity Specification
Data to verify
Target: 97–98% purity Comparator: 95%
Higher baseline purity may reduce pre-reaction purification needs
Vendor QC methods not disclosed; verify for sensitive applications
Purity Quality control Procurement specification

Regioisomeric Differentiation: Ethanone-Substituted Propylthio Versus Ring-Substituted Propylthioacetophenone

The target compound bears the propylthio group at the α-position of the ethanone moiety (S-propyl attached to the α-carbon), whereas 2'-(n-propylthio)acetophenone (CAS 70201-56-8) has the propylthio group directly on the phenyl ring [1]. This regioisomeric difference alters the electronic environment of the carbonyl group: the α-thioether can participate in anchimeric assistance and Pummerer-type rearrangements, while the ring-substituted isomer lacks this reactivity. Computed molecular properties confirm distinct electronic profiles (target Topological Polar Surface Area: 42.4 Ų; the ring-substituted isomer is predicted to have a different TPSA due to altered connectivity).

Regioisomeric Structure
Class-level inference
Target: propylthio at α-carbon Comparator: propylthio on aromatic ring
α-thioether enables Pummerer chemistry not available to ring isomer
TPSA difference supports distinct reactivity profiles
Regioisomer Structural isomer Reactivity

Absence of Hydrogen-Bond Donor: Differentiated Solubility Profile Versus Hydroxyethylthio Analog

The target compound has zero hydrogen-bond donors (computed HBD count = 0), whereas the structurally related 1-(2,5-dimethylphenyl)-2-[(2-hydroxyethyl)thio]ethan-1-one (CAS 1157306-28-9) contains a terminal hydroxyl group contributing one HBD [1]. This functional group difference results in distinct solubility profiles: the target compound is expected to have lower aqueous solubility and higher organic-phase affinity, making it more suitable for anhydrous reaction conditions and non-polar solvent systems.

Hydrogen-Bond Donors
Cross-study comparable
Target: HBD = 0 Analog: HBD = 1 (hydroxyl)
Supports anhydrous reaction conditions and non-aqueous workup without protecting groups
Computed descriptors; confirmed by molecular formula
Hydrogen bonding Solubility Formulation

Recommended Application Scenarios for 1-(2,5-Dimethylphenyl)-2-(propylthio)ethan-1-one Based on Evidence


Synthesis of α-Thioether Chalcones and Heterocycles via Pummerer Chemistry

The α-propylthio ethanone motif in the target compound is structurally poised for Pummerer rearrangement and subsequent condensation with aldehydes to generate chalcone derivatives. This reactivity is a direct consequence of the regioisomeric placement of the thioether at the α-carbon, as established in Section 3 [1]. The compound's LogP of 3.9 facilitates extraction and purification in non-polar solvent systems during these transformations .

Lipophilic Fragment for Membrane-Permeable Probe Design

With a LogP of 3.9—significantly higher than the methylthio analog's 3.17—this compound serves as a more lipophilic scaffold fragment when designing fluorescent probes, affinity labels, or PET tracers that require membrane permeability [1]. The absence of hydrogen-bond donors further supports passive membrane diffusion.

High-Purity Intermediate for Structure-Activity Relationship (SAR) Libraries

The availability of this compound at 97–98% purity from multiple suppliers reduces the need for pre-reaction purification, making it suitable for direct use in parallel synthesis or SAR library construction where impurity-sensitive coupling reactions (e.g., Buchwald-Hartwig, Suzuki) are employed [1]. This purity advantage over the 95% methylthio analog can reduce the risk of side-product formation in catalyst-sensitive steps.

Anhydrous Organometallic and Grignard Chemistry

Unlike the hydroxyethylthio analog, the target compound contains no acidic protons and has zero hydrogen-bond donors, making it compatible with strongly basic organometallic reagents without requiring alcohol protection [1]. This simplifies synthetic routes where the thioether ketone must be directly metallated or used as an electrophile in Grignard additions.

Application
Selection Property
Validation Focus
Pummerer rearrangement & heterocycle synthesis
α-propylthio motif reactivity
Pummerer / sulfoxide chemistry compatibility
Lipophilic probe design
High lipophilicity, no HBD
Membrane permeability assay fit
SAR library construction
High-purity intermediate
Impurity-sensitive coupling reactions
Anhydrous organometallic chemistry
Zero HBD, base-compatible
Protection-free Grignard / metallation
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